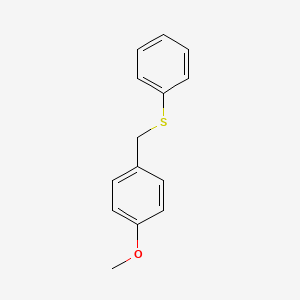

(4-Methoxybenzyl)(phenyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWFBIHSPIZYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294447 | |

| Record name | 1-Methoxy-4-[(phenylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5023-67-6 | |

| Record name | NSC96691 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-[(phenylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 4 Methoxybenzyl Phenyl Sulfane

Metal-Free and Organocatalytic Synthetic Protocols

Solid Lewis Acid Catalysis for Thioether Synthesis

The utilization of solid Lewis acid catalysts presents a green and efficient alternative for the synthesis of thioethers. Amorphous silica-alumina catalysts, in particular, have demonstrated considerable efficacy in promoting the S-alkylation of thiols with alcohols. rsc.orgresearchgate.net This method circumvents the need for transition metals and often allows for solvent-free conditions, enhancing its environmental credentials. rsc.orgresearchgate.net

In a typical procedure, the reaction is conducted by combining 4-methoxybenzyl alcohol with thiophenol in the presence of a solid Lewis acid catalyst. The activity of these catalysts is attributed to the presence of well-dispersed Lewis acid sites on their surface. researchgate.net Studies have shown that a silica-alumina catalyst with a low alumina (B75360) content can provide excellent activity and selectivity. rsc.orgresearchgate.net The reaction mechanism involves the activation of the alcohol by the Lewis acid, facilitating nucleophilic attack by the thiol.

The choice of catalyst is crucial for the success of this transformation. A screening of different solid acid catalysts revealed that their performance varies significantly.

| Catalyst | Conversion (%) | Selectivity to Thioether (%) | Reference |

|---|---|---|---|

| Silica Alumina (low alumina) | >99 | >99 | rsc.org |

| Amberlyst-15 | 50 | 90 | researchgate.net |

| Nafion-SiO2 | 75 | 95 | researchgate.net |

The data indicates that while various solid acids can catalyze the reaction, silica-alumina with low alumina content is superior in terms of both conversion and selectivity.

Coupling Reactions Involving Benzylic Ammonium (B1175870) Salts and Disulfides

An alternative approach for the synthesis of (4-Methoxybenzyl)(phenyl)sulfane involves the coupling of a benzylic ammonium salt with a disulfide. This transition-metal-free method offers a pathway to thioethers under basic conditions. nih.govacs.org The reaction proceeds by the activation of the benzylic C-N bond of the ammonium salt, followed by nucleophilic substitution by a thiolate anion generated in situ from the disulfide.

A general protocol involves the reaction of N,N,N-trimethyl-1-(4-methoxyphenyl)methanaminium salt with diphenyl disulfide in the presence of a weak base. nih.gov This method is notable for its mild conditions and good to excellent yields of the desired thioether. nih.gov The reaction is believed to proceed via an SN2-type mechanism, where the trimethylamine (B31210) group acts as a good leaving group upon activation.

Optimization of Reaction Conditions and Substrate Scope

The efficiency and selectivity of chemical syntheses are highly dependent on the reaction conditions. This section discusses the optimization of various parameters for the synthesis of this compound.

Ligand, Catalyst, and Solvent Screening Investigations

In many coupling reactions, the choice of ligand, catalyst, and solvent is paramount for achieving high yields and selectivity. While the solid-phase Lewis acid catalysis discussed is ligand-free, for other coupling reactions, these parameters are critical. For instance, in related iron-catalyzed cross-electrophile couplings of benzyl (B1604629) halides with disulfides, extensive screening of iron sources, ligands, and solvents was performed. nih.gov It was found that iron(II) bromide was an effective catalyst, and interestingly, common ligands for iron catalysis proved to be detrimental to the reaction outcome. nih.gov

The choice of solvent also plays a significant role. In the solid Lewis acid-catalyzed reaction, it was demonstrated that the reaction can proceed efficiently under solvent-free conditions. rsc.orgresearchgate.net However, when a solvent is used, its polarity and ability to solubilize the reactants can influence the reaction rate and yield. For the coupling of benzylic ammonium salts, solvents like acetonitrile (B52724) are often employed. nih.gov

| Solvent | Yield (%) | Reference |

|---|---|---|

| Toluene | 85 | nih.gov |

| Acetonitrile | 92 | nih.gov |

| Dimethylformamide (DMF) | 78 | nih.gov |

| Solvent-free | >99 | rsc.org |

Temperature and Reaction Time Optimization

Temperature and reaction time are interconnected parameters that significantly impact the outcome of a chemical reaction. For the solid Lewis acid-catalyzed synthesis of thioethers, the reaction temperature can be optimized to achieve a high conversion in a reasonable timeframe. It has been observed that for less reactive alcohols, increasing the temperature is necessary to obtain good yields. nih.gov

For example, in the reaction of a substituted benzyl alcohol with a thiol using a silica-alumina catalyst, the following temperature profile was observed:

| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 80 | 4 | 75 | nih.gov |

| 100 | 2 | 90 | nih.gov |

| 110 | 2 | 94 | nih.gov |

Similarly, for the coupling of benzylic ammonium salts, the reaction is typically carried out at a moderate temperature, and the reaction time is monitored until completion, often within a few hours.

Gram-Scale Synthesis and Synthetic Efficiency Assessments

The scalability of a synthetic method is a crucial factor for its practical application. A robust synthetic protocol should be amenable to larger-scale production without a significant drop in efficiency. For related thioether syntheses, gram-scale reactions have been successfully demonstrated. nih.gov For instance, an iron-catalyzed cross-electrophile coupling of a benzyl bromide with a disulfide was performed on a gram scale, affording the product in good yield, thus highlighting the potential for practical application. nih.gov

The synthetic efficiency can be assessed by various metrics, including the isolated yield, atom economy, and E-factor. The solid Lewis acid-catalyzed method, particularly under solvent-free conditions, exhibits high atom economy as the only byproduct is water. rsc.orgresearchgate.net This contributes to a low E-factor, making it an environmentally favorable process. The coupling of benzylic ammonium salts also demonstrates good efficiency, with high yields of the desired thioether being reported. nih.gov

Mechanistic Investigations of Reactions Involving 4 Methoxybenzyl Phenyl Sulfane

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a cornerstone in the elucidation of reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors such as reactant concentrations, temperature, and solvent. In the context of (4-Methoxybenzyl)(phenyl)sulfane, kinetic investigations, particularly of its oxidation, offer a window into the transition states and the nature of the rate-determining step.

The oxidation of sulfides, such as this compound, to the corresponding sulfoxides and sulfones is a common and well-studied transformation. Generally, the oxidation of aryl alkyl sulfides follows second-order kinetics, being first order in both the sulfide (B99878) and the oxidant. mdpi.com This is exemplified by the oxidation of various sulfides with reagents like hydrogen peroxide, N-chlorosuccinimide, and dioxiranes. mdpi.comacs.orgnih.gov For instance, the oxidation of methyl phenyl sulfide in glacial acetic acid with hydrogen peroxide demonstrates a clear second-order rate dependence. mdpi.com

The electronic nature of substituents on the aromatic rings significantly influences the reaction rate. The 4-methoxy group on the benzyl (B1604629) moiety of this compound is a strong electron-donating group. In reactions involving electrophilic attack on the sulfur atom, this group is expected to increase the electron density on the sulfur, thereby accelerating the reaction rate compared to unsubstituted benzyl phenyl sulfide. This is consistent with Hammett-type correlations observed in the oxidation of para-substituted phenyl methyl sulfides. researchgate.netresearchgate.net A negative value for the reaction constant (ρ) in a Hammett plot of log(k/k₀) versus the substituent constant (σ) indicates that electron-donating groups enhance the reaction rate, which is typical for electrophilic oxidation of the sulfur atom. researchgate.netlibretexts.org

Table 1: Representative Kinetic Data for the Oxidation of Substituted Sulfides This table presents illustrative kinetic data for related sulfide oxidations to demonstrate the principles discussed. Specific kinetic data for this compound may vary.

| Substituent (X-C₆H₄-S-CH₃) | Substituent Constant (σₚ) | Relative Rate (k/k₀) | Reference |

|---|---|---|---|

| p-OCH₃ | -0.27 | ~3.5 | researchgate.netresearchgate.net |

| p-CH₃ | -0.17 | ~2.0 | researchgate.netresearchgate.net |

| H | 0.00 | 1.0 | researchgate.netresearchgate.net |

| p-Cl | +0.23 | ~0.4 | researchgate.netresearchgate.net |

| p-NO₂ | +0.78 | ~0.1 | researchgate.netresearchgate.net |

Identification and Characterization of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a critical aspect of mechanistic investigation. In reactions of this compound, particularly oxidation, several intermediates have been proposed based on studies of analogous sulfides.

During the oxidation of sulfides, a common pathway involves the initial formation of a sulfur-centered intermediate. For example, in the oxidation by N-chlorosuccinimide, the formation of a chlorosulfonium ion intermediate has been proposed, which is consistent with the observed high negative reaction constant in structure-reactivity correlations. acs.org

In oxidations with dioxiranes, a zwitterionic intermediate has been suggested, which can then cyclize to form a hypervalent sulfur species known as a sulfurane intermediate. nih.gov The fate of this intermediate, whether it proceeds to product or reverts to reactants, can be influenced by solvent polarity and temperature. nih.gov For this compound, the electron-donating methoxy (B1213986) group would be expected to stabilize a positively charged sulfur center in such intermediates.

In the enzymatic oxidation of related compounds, such as the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) by vanillyl-alcohol oxidase, a p-quinone methide intermediate has been identified through spectral analysis. nih.gov While this is a different reaction type, it highlights the potential for the 4-methoxybenzyl group to participate in the formation of specific intermediates.

Table 2: Plausible Intermediates in Reactions of this compound

| Reaction Type | Proposed Intermediate | Key Features | Supporting Evidence from Analogous Systems |

|---|---|---|---|

| Oxidation with Halogenating Agents | Halosulfonium Ion | Positively charged sulfur with a halogen substituent. | Hammett correlations in sulfide oxidation by N-chlorosuccinimide. acs.org |

| Oxidation with Dioxiranes | Sulfurane Intermediate | A hypervalent sulfur species formed from a zwitterionic precursor. | Systematic studies on the mechanism of sulfide oxidation by dioxiranes. nih.gov |

| Enzymatic Oxidation (Hypothetical) | p-Quinone Methide | Formation involving the 4-methoxybenzyl moiety. | Observed in the oxidative demethylation of 4-(methoxymethyl)phenol. nih.gov |

Exploration of Radical Reaction Pathways

While many reactions of sulfides proceed through ionic mechanisms, the involvement of radical pathways cannot be discounted, especially under certain conditions such as photolysis or in the presence of radical initiators. For this compound, radical reactions could lead to a different spectrum of products compared to ionic pathways.

The C-S bond in benzyl phenyl sulfides can be susceptible to homolytic cleavage, which would generate a 4-methoxybenzyl radical and a phenylthiyl radical. The 4-methoxybenzyl radical is relatively stable due to resonance delocalization of the unpaired electron, which is further enhanced by the electron-donating methoxy group. The p-methoxyphenyl radical is a known species. nih.gov

In the context of fuel autoxidation, it has been shown that disulfide species can form thiyl radicals. researchgate.net While this compound is a sulfide, related sulfur compounds are known to participate in radical processes. Sulfones, the oxidation products of sulfides, are known to stabilize α-radicals. orientjchem.org Furthermore, the reaction of some sulfides with oxidants can proceed via an electron transfer mechanism, generating a radical cation intermediate. researchgate.net

Understanding Electrochemical Reaction Mechanisms

Electrochemical methods provide a powerful tool for investigating the redox behavior of molecules and for driving chemical reactions. The electrochemical oxidation of sulfides, including diaryl and aryl alkyl sulfides, has been studied as a green and selective method for the synthesis of sulfoxides and sulfones. acs.orgrsc.org

The electrochemical oxidation of sulfides typically involves an initial one-electron transfer from the sulfur atom to the anode, forming a radical cation. This radical cation can then react with a nucleophile, often water present in the solvent system, to ultimately form the sulfoxide (B87167). Further oxidation can then lead to the sulfone. acs.org The potential at which these oxidation steps occur is influenced by the electronic properties of the substituents on the sulfide. The electron-donating 4-methoxy group in this compound would be expected to lower the oxidation potential compared to unsubstituted benzyl phenyl sulfide, making it more susceptible to electrochemical oxidation.

The choice of solvent and supporting electrolyte can also play a crucial role in the reaction mechanism and product selectivity. For instance, in acetonitrile (B52724), a one-electron oxidation is often observed, while in less nucleophilic solvents like dichloromethane, a two-electron process leading to a cationic sulfur species has been proposed for some disulfides. researchgate.net

Table 3: General Electrochemical Oxidation Pathway of Sulfides

| Step | Description | Key Species |

|---|---|---|

| 1 | Initial one-electron oxidation at the anode. | Sulfide Radical Cation |

| 2 | Reaction of the radical cation with a nucleophile (e.g., H₂O). | Intermediate adduct |

| 3 | Further reaction and loss of a proton and an electron. | Sulfoxide |

| 4 | (Optional) Further oxidation of the sulfoxide. | Sulfone |

Correlation of Experimental and Theoretical Mechanistic Insights

A comprehensive understanding of reaction mechanisms is often achieved through the synergy of experimental and theoretical approaches. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the energetics of reaction pathways, the structures of transition states, and the properties of intermediates that may be too transient to observe experimentally.

For the oxidation of sulfides, DFT calculations have been employed to investigate competing mechanisms. For example, in the permanganate (B83412) oxidation of sulfides, computational studies have supported a 1,3-dipolar cycloaddition mechanism over previously proposed mechanisms involving direct attack on the sulfur or manganese atoms. uregina.ca Theoretical studies on the oxidation of sulfur-containing compounds in jet fuel have also provided insights into reaction barriers and the formation of various oxidized sulfur species. researchgate.netwhiterose.ac.uk

In the case of this compound, theoretical calculations could be used to:

Model the transition state structures for its oxidation by various reagents.

Calculate the activation energies for different proposed pathways.

Determine the relative stabilities of potential intermediates, such as sulfonium (B1226848) ions or sulfuranes.

Predict its electrochemical oxidation potentials.

By comparing these theoretical predictions with experimental data from kinetic studies and product analysis, a more detailed and robust mechanistic picture can be constructed. For example, a good correlation between experimentally derived activation energies and those calculated for a specific pathway would provide strong evidence for that mechanism. libretexts.org

Advanced Computational Chemistry Approaches for 4 Methoxybenzyl Phenyl Sulfane

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like (4-Methoxybenzyl)(phenyl)sulfane, DFT calculations would provide valuable insights into its geometry, stability, and electronic properties. These calculations typically involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311G(d,p), def2-TZVP) to approximate the solutions to the Schrödinger equation. The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level computational methods. ajchem-a.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of chemical species. researchgate.netrsc.orgsigmaaldrich.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons in a reaction. A higher HOMO energy suggests greater nucleophilicity. Conversely, the energy of the LUMO is related to the electron affinity and points to the molecule's ability to accept electrons, indicating its electrophilicity. researchgate.netrsc.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Visualizing the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | Value not available | Indicates electrophilic sites, likely distributed over the aromatic rings. |

| HOMO | Value not available | Indicates nucleophilic sites, potentially localized on the sulfur atom and the methoxy (B1213986) group. |

| HOMO-LUMO Gap | Value not available | Provides insight into the kinetic stability and chemical reactivity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustration of what FMO analysis would provide. Actual values would need to be determined through specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of chemical bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. For this compound, NBO analysis would quantify the delocalization of electron density, particularly the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. sigmaaldrich.comhoffmanchemicals.com It plots the electrostatic potential onto the electron density surface, using a color scale to indicate regions of varying charge. Typically, red represents areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netuq.edu.au Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would highlight the electron-rich regions, likely around the sulfur atom and the oxygen of the methoxy group, as potential sites for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms of the aromatic rings would likely show a more positive potential. This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns. researchgate.netuq.edu.au

Molecular Dynamics and Reaction Pathway Simulations

Molecular Dynamics (MD) simulations would provide a dynamic picture of this compound's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape, flexibility, and interactions with its environment (e.g., a solvent). This approach would be particularly useful for understanding how the molecule's shape and orientation change, which can be crucial for its reactivity and interactions with other molecules.

Furthermore, computational methods can be employed to simulate reaction pathways involving this compound. These simulations would help in understanding the step-by-step process of a chemical transformation, identifying intermediate structures and transition states.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Computational analysis can predict and quantify these interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds involving the methoxy group. Understanding the crystal packing is important as it can influence the physical properties of the compound, such as its melting point and solubility. While a crystal structure for a related compound, (E)-1-[4-({4-[(4-methoxybenzylidene)amino]phenyl}sulfanyl)phenyl]ethan-1-one, reveals C—H⋯π interactions that dictate its packing, specific data for this compound is not available. Current time information in Lau, FJ. Studies on similar molecules often employ techniques like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for elucidating reaction mechanisms at the molecular level. rsc.org For reactions involving this compound, these methods can be used to model the potential energy surface, which maps the energy of the system as a function of the reactants' geometries as they transform into products. By identifying the lowest energy path on this surface, the reaction mechanism can be inferred.

A crucial aspect of this modeling is the location and characterization of transition states—the highest energy points along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor in its rate. Theoretical calculations can provide detailed information about the geometry and electronic structure of these fleeting species, offering insights that are often difficult to obtain experimentally.

Applications of 4 Methoxybenzyl Phenyl Sulfane in Advanced Organic Synthesis

Strategic Building Block for Complex Molecule Construction

Currently, the use of (4-Methoxybenzyl)(phenyl)sulfane as a strategic building block for the construction of complex molecules or in the total synthesis of natural products is not extensively documented in publicly available scientific literature. While structurally similar compounds, such as those containing 4-methoxybenzyl or sulfide (B99878) moieties, are common in larger, complex structures, this compound itself has not been prominently featured as a key starting component in multi-step synthetic campaigns.

Role in the Synthesis of Heterocyclic Frameworks

The direct application of this compound as a foundational substrate for the synthesis of heterocyclic frameworks is not well-established in peer-reviewed research. Although general methods exist for creating heterocycles from sulfide-containing precursors, specific examples detailing the cyclization or annulation reactions of this compound to form rings such as thiophenes, thiazoles, or other sulfur-containing heterocyples are not readily found in the literature.

Derivatization and Functional Group Interconversion Strategies for Scaffold Diversification

The structure of this compound allows for several potential derivatization strategies, primarily centered on the reactivity of the sulfide bond. One common transformation for thioethers is oxidation to the corresponding sulfoxide (B87167) or sulfone, which opens up further reactive pathways.

A notable strategy for the functional group interconversion of arylmethyl thioethers is through the cleavage of the C(sp³)–S bond. A recent study explored a metal-free method to transform thioethers into aryl aldehydes or dithioacetals using N-chlorosuccinimide (NCS). mdpi.com This reaction proceeds through a proposed thionium (B1214772) intermediate, which is then attacked by a nucleophile (like water) to yield a hemithioacetal that subsequently hydrolyzes to the aldehyde. mdpi.com This represents a potential strategy for converting this compound into 4-methoxybenzaldehyde, a significant scaffold diversification. However, as detailed in the following section, the practical application of this specific method to this compound proved unsuccessful. mdpi.com

Contribution to Novel Carbon-Sulfur Bond Formation Strategies

The primary role of this compound in the literature is not as a precursor but as a product or substrate in the development of new synthetic methodologies, particularly those involving the formation or cleavage of carbon-sulfur bonds.

In 2024, a study focused on developing a metal-free method for C(sp³)–S bond cleavage to synthesize aryl aldehydes and dithioacetals. mdpi.com In this research, this compound was utilized as a substrate to test the scope and limitations of the newly developed reaction conditions. The investigation involved reacting various arylmethyl thioethers with NCS. While substrates with electron-donating methyl groups and electron-withdrawing halogen groups on the benzyl (B1604629) ring successfully yielded the desired dithioacetal products, the reaction failed when this compound was used. mdpi.com

This outcome, though a negative result, is a direct contribution to understanding the scope of this novel transformation. It suggests that the strongly electron-donating methoxy (B1213986) group may interfere with the reaction mechanism, possibly by affecting the stability of the proposed cationic intermediates. mdpi.com

Substrate Scope in Metal-Free C(sp³)–S Bond Cleavage for Dithioacetal Synthesis mdpi.com

| Entry | Substrate (Arylmethyl Phenyl Thioether) | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl(phenyl)sulfane | (Phenylmethylene)bis(phenylsulfane) | 80 |

| 2 | (4-Methylbenzyl)(phenyl)sulfane | ((4-Methylphenyl)methylene)bis(phenylsulfane) | 65 |

| 3 | (4-Chlorobenzyl)(phenyl)sulfane | ((4-Chlorophenyl)methylene)bis(phenylsulfane) | 67 |

| 4 | (4-Bromobenzyl)(phenyl)sulfane | ((4-Bromophenyl)methylene)bis(phenylsulfane) | 59 |

| 5 | This compound | ((4-Methoxyphenyl)methylene)bis(phenylsulfane) | 0 (NR) |

NR = No Reaction. Data sourced from a 2024 study on metal-free C(sp³)–S bond cleavage. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of unsymmetrical thioethers like (4-Methoxybenzyl)(phenyl)sulfane has traditionally relied on methods that can have limitations, such as the use of foul-smelling thiols and harsh reaction conditions. nih.gov Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

One promising avenue is the use of thiol surrogates . Sulfonyl hydrazides, for instance, have been successfully employed as stable and odorless alternatives to thiols in the microwave-assisted synthesis of unsymmetrical sulfides. nih.gov This approach, catalyzed by copper iodide (CuI), offers a green and chemoselective pathway to compounds structurally related to this compound. nih.gov The optimization of such a reaction for the specific synthesis of this compound from a suitable sulfonyl hydrazide and 4-methoxybenzyl halide would be a valuable research endeavor.

Catalyst development is another critical area. While palladium-based catalysts have shown efficacy in the synthesis of diaryl sulfides, there is a growing interest in more abundant and less toxic metal catalysts. researchgate.net Iron-catalyzed cross-electrophile coupling of benzyl (B1604629) halides with disulfides presents a compelling alternative that avoids catalyst poisoning by sulfur and does not require an external base. organic-chemistry.org Investigating the applicability of such iron-based catalytic systems for the synthesis of this compound could lead to more cost-effective and environmentally friendly production methods.

Furthermore, the development of one-pot synthesis procedures is a key trend. A metal-free, one-pot, three-component protocol for synthesizing C3-functionalized imidazo[1,2-a]pyridines showcases the potential for complex molecule synthesis in a single step. rsc.org Adapting such multi-component reaction strategies to directly assemble this compound from simple precursors would represent a significant advancement in synthetic efficiency.

A summary of potential novel synthetic approaches is presented in Table 1.

| Synthetic Approach | Key Features | Potential for this compound |

| Microwave-Assisted Synthesis with Thiol Surrogates | Utilizes stable and odorless sulfonyl hydrazides; rapid, and energy-efficient. nih.gov | High potential for a green and efficient synthesis, avoiding the use of thiophenol. |

| Iron-Catalyzed Cross-Electrophile Coupling | Employs an abundant and non-toxic metal catalyst; avoids sulfur poisoning and the need for a base. organic-chemistry.org | A promising sustainable alternative to palladium-catalyzed methods. |

| One-Pot Multi-Component Reactions | Combines multiple synthetic steps into a single operation, increasing efficiency. rsc.org | Could enable the direct and rapid assembly of the target molecule from simple starting materials. |

Exploration of Unconventional Reactivity Patterns

Beyond its synthesis, the inherent reactivity of the thioether linkage in this compound offers fertile ground for exploration. Future research will likely delve into unconventional transformations that can unlock new synthetic pathways and applications.

A key area of interest is the palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides. researchgate.net This reaction proceeds through an α-arylation of the sulfide (B99878), followed by C-S bond cleavage and subsequent C-S bond formation. researchgate.net Applying this methodology to this compound could provide a novel route to synthesize other valuable diaryl sulfides, using the 4-methoxybenzyl group as a traceless activating group.

The ambident electrophilicity of related sulfur-containing compounds, such as phosphinic acid thioesters, has also been a subject of recent investigation. Current time information in Vanderburgh County, US. Unexpectedly, the reaction of these compounds with benzyl Grignard reagents can lead to carbon-sulfur bond formation at the sulfur atom. Current time information in Vanderburgh County, US. Exploring whether this compound can be induced to exhibit similar unconventional electrophilic behavior at the sulfur atom could open up new avenues for its functionalization.

Furthermore, the role of thioethers as precursors to carbon-centered radicals is an emerging area of research. While traditionally less reactive in homolytic substitution compared to selenides or halides, thioethers can be engineered to become effective radical precursors. mdpi.com Investigating the conditions under which the C-S bonds in this compound can be homolytically cleaved to generate specific radical intermediates would be of significant interest for applications in polymer chemistry and organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from traditional batch synthesis to continuous flow processes represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of thioethers is particularly well-suited for this technology.

Automated flow-through synthesis has been successfully applied to create libraries of heterocyclic thioethers with high yield and purity without the need for extensive purification. nih.gov A similar automated system could be designed for the synthesis of this compound, enabling rapid optimization of reaction conditions and the production of analogues for structure-activity relationship studies. The use of polymer-supported reagents in such systems further enhances their sustainability by allowing for catalyst recycling. nih.gov

Continuous-flow synthesis using aqueous polysulfide solutions has also been developed for the production of thioureas, demonstrating the potential for using elemental sulfur in a homogeneous and mild fashion. researchgate.net Adapting such a flow process for the synthesis of this compound could offer a safe and scalable route that avoids the use of volatile and toxic reagents.

The benefits of integrating flow chemistry into the synthesis of this compound are summarized in Table 2.

| Flow Chemistry Approach | Advantages | Relevance to this compound |

| Automated Flow-Through Synthesis | High throughput, rapid optimization, high purity products, potential for automation. nih.gov | Enables efficient synthesis of the target compound and a library of related analogues for screening. |

| Continuous-Flow with Polysulfide Solutions | Utilizes elemental sulfur safely and efficiently, mild reaction conditions. researchgate.net | Offers a sustainable and scalable production method. |

Advanced Spectroscopic and Analytical Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and exploring the reactivity of this compound. Future research will increasingly rely on advanced analytical techniques for real-time, in-situ monitoring of chemical transformations.

In-situ NMR spectroscopy , particularly using nuclei like ¹¹B in specific reaction systems, has proven to be a powerful tool for monitoring the formation of dynamic covalent bonds. nih.gov While direct ¹³C or ¹H NMR monitoring of the synthesis of this compound is feasible, the development of specialized NMR techniques, potentially involving hyperpolarization or the use of specific NMR-active catalysts, could provide unprecedented mechanistic insights.

Fluorescent probes offer another avenue for the sensitive detection of species relevant to thioether chemistry. Probes have been developed for the detection of thiols in living cells based on reactions that form thioethers. The development of a specific fluorescent probe that reports on the formation or cleavage of the C-S bond in this compound could enable high-throughput screening of reaction conditions and catalysts.

Mass spectrometry techniques , such as those used in peptide mapping, can provide detailed information about thioether modifications in complex biological molecules. nih.gov Applying advanced mass spectrometry methods to analyze the reaction mixtures in the synthesis of this compound could help to identify and quantify minor byproducts, leading to a more complete understanding of the reaction pathways.

Synergistic Experimental and Computational Research Approaches

The synergy between experimental and computational chemistry is a powerful driver of innovation. For this compound, a combined approach will be essential for elucidating its properties and predicting its behavior.

Density Functional Theory (DFT) calculations can be employed to investigate the energetics and kinetics of various synthetic routes to this compound. For example, computational studies have been used to understand the influence of alkene functionality on the kinetics of thiol-ene click chemistry, a reaction that forms thioethers. A similar computational analysis of the reaction between thiophenol and 4-methoxybenzyl halides could help to optimize reaction conditions and catalyst selection. Furthermore, DFT calculations can be used to predict properties such as bond dissociation energies, which are crucial for understanding the potential of this compound as a radical precursor.

Kinetic analysis of the reactions of this compound, when coupled with computational modeling, can provide a deep understanding of its reactivity. For instance, kinetic studies on the oxidation of various aryl thioethers have revealed the significant role of the electronic nature of the substituents on the reaction rate. nih.gov A detailed kinetic study of the oxidation of this compound, interpreted with the aid of computational models, would provide valuable data for its potential application in areas such as responsive materials or drug delivery.

A comparison of experimental and computational approaches is provided in Table 3.

| Research Approach | Methodology | Insights for this compound |

| Experimental Kinetic Studies | Monitoring reaction progress over time under various conditions (e.g., temperature, concentration). nih.gov | Provides empirical data on reaction rates and mechanisms. |

| Computational Modeling (DFT) | Calculating the energies of reactants, transition states, and products. | Offers a theoretical understanding of reactivity, predicts properties, and guides experimental design. |

| Synergistic Approach | Combining experimental data with computational models for a comprehensive understanding. | Leads to a more robust and predictive model of the chemical behavior of the target compound. |

Q & A

Q. What are the common synthetic routes for (4-Methoxybenzyl)(phenyl)sulfane, and how are they optimized for yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or transition-metal-catalyzed coupling. Two primary methods are documented:

- Base-mediated thiolation : Using 4-iodo-4-methoxybenzene, KOtBu as a base, and diphenyl disulfide in DMSO under flash chromatography purification, yielding 63% purity .

- Palladium-catalyzed coupling : Bromobenzene reacts with (4-methoxyphenyl)methanethiol in the presence of a Xantphos-ligated palladium precatalyst, achieving 95% yield as a white solid (m.p. 86–87°C) .

Q. Optimization strategies :

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in base-mediated routes.

- Catalyst selection : Palladium complexes improve regioselectivity and reduce side reactions.

- Purification : Flash chromatography is critical for isolating the product from unreacted thiols or halide byproducts.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies methoxy (-OCH₃) protons at δ ~3.8 ppm and aromatic protons in the range δ 6.5–7.5 ppm .

- ¹³C NMR : Confirms the sulfane linkage (C-S bond) and methoxy carbon at δ ~55 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ = 345.1835 for C₂₂H₂₆NaO₂S) .

- Melting Point Analysis : Used to assess crystallinity and purity (e.g., 86–87°C) .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of transition-metal-free vs. palladium-catalyzed syntheses?

A comparative analysis reveals:

| Parameter | Base-mediated (KOtBu/DMSO) | Pd-catalyzed |

|---|---|---|

| Yield | 63% | 95% |

| Reaction Time | 12–24 hours | 1 hour |

| Byproducts | Disulfide dimers | Minimal halogenated waste |

| Scalability | Limited by flash chromatography | Suitable for scale-up |

Q. Critical factors :

- Base strength : KOtBu promotes deprotonation of thiols but may degrade sensitive substrates.

- Catalyst stability : Palladium precatalysts tolerate diverse functional groups but require inert atmospheres.

Q. How can researchers resolve contradictions in NMR data when characterizing sulfur-containing intermediates?

Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) may arise from:

- Dynamic stereochemistry : Sulfur’s lone pairs can cause slow rotation around the C-S bond, splitting signals in ¹H NMR .

- Solvent effects : Aromatic proton shifts vary in deuterated DMSO vs. CDCl₃ due to hydrogen bonding .

Methodological solutions : - Variable-temperature NMR : Identifies conformational exchange broadening.

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures .

Q. What strategies improve the oxidative stability of this compound during storage or reactions?

The methoxy group enhances electron density, making the compound susceptible to oxidation. Mitigation approaches include:

- Inert atmosphere storage : Use argon or nitrogen to prevent air-induced sulfoxide formation.

- Antioxidants : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w inhibit radical-mediated oxidation .

- Low-temperature storage : Store at –20°C in amber vials to reduce thermal and photolytic degradation .

Q. How does the electronic nature of substituents impact the reactivity of this compound in cross-coupling reactions?

The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution (EAS) to the para position. In Pd-catalyzed reactions:

- Activation of C-S bonds : Electron-rich aryl thioethers undergo oxidative addition to Pd(0) more readily than electron-deficient analogs .

- Steric effects : Bulky substituents on the benzyl group slow transmetalation steps, requiring higher temperatures (e.g., 80–100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.